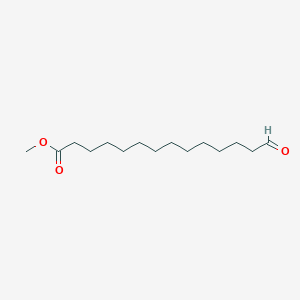
Methyl 14-oxotetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 14-oxotetradecanoate is an organic compound with the molecular formula C15H28O3 It is a methyl ester derivative of tetradecanoic acid, featuring a ketone functional group at the 14th carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 14-oxotetradecanoate can be synthesized through the radical addition of methyl 10-undecenoate to acrolein. The terminal oxo group is protected as an acetal, and the ester group is treated with the anion of dimethyl methylphosphonate to yield 2-(15-dimethoxyphosphynil-14-oxo-pentadecane)-1,3-dioxolane . This intermediate is then subjected to further reactions to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the implementation of purification steps such as distillation and crystallization to achieve high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 14-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
Methyl 14-oxotetradecanoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 14-oxotetradecanoate involves its interaction with various molecular targets and pathways. The ketone and ester functional groups allow it to participate in a range of chemical reactions, influencing biological processes and chemical synthesis pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: Similar in structure but lacks the ketone functional group.
Methyl 3-oxotetradecanoate: Similar but with the ketone group at the 3rd carbon position
Uniqueness
Methyl 14-oxotetradecanoate is unique due to the specific positioning of the ketone group, which imparts distinct chemical reactivity and potential applications compared to its analogs. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
70219-57-7 |
|---|---|
Formule moléculaire |
C15H28O3 |
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
methyl 14-oxotetradecanoate |
InChI |
InChI=1S/C15H28O3/c1-18-15(17)13-11-9-7-5-3-2-4-6-8-10-12-14-16/h14H,2-13H2,1H3 |
Clé InChI |
SDRQPLWGWWJJBZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



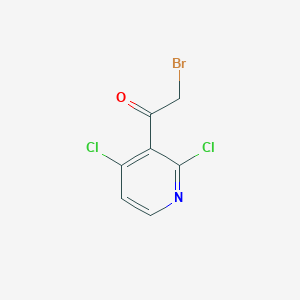
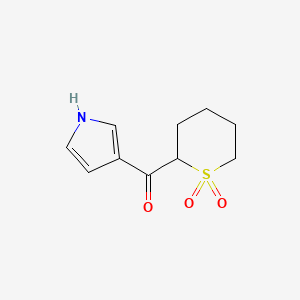

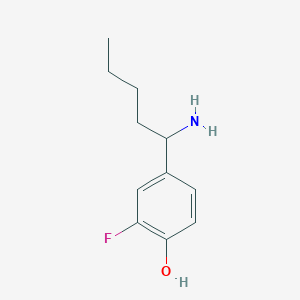
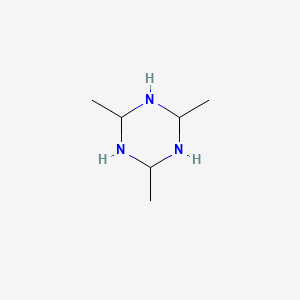

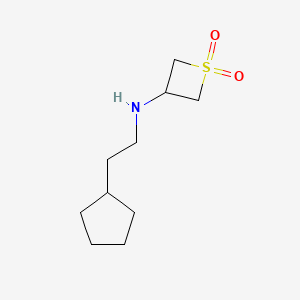
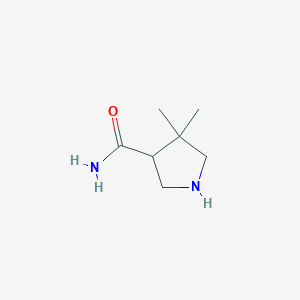

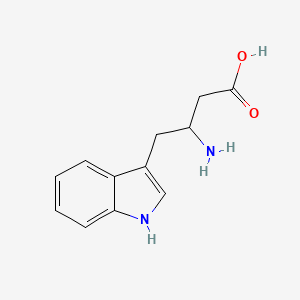
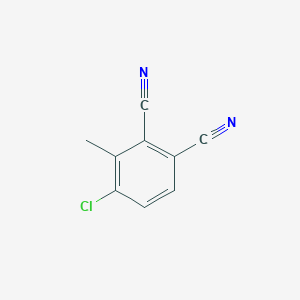
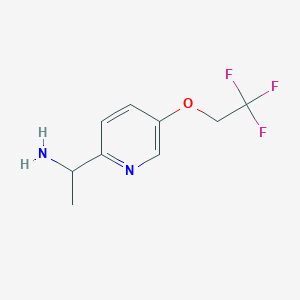
![7-(Methoxycarbonyl)-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B12959310.png)
